molecular formula C7H3ClN2O3S B13324994 5-(5-Chlorothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

5-(5-Chlorothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13324994
M. Wt: 230.63 g/mol
InChI Key: FYERJUZSNXDJRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(5-Chlorothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a carboxylic acid group at position 3 and a 5-chlorothiophene moiety at position 5. Its molecular formula is C₇H₃ClN₂O₃S (molecular weight: 230.63 g/mol) . The chlorine atom on the thiophene ring and the oxadiazole scaffold contribute to its electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications.

Properties

Molecular Formula

C7H3ClN2O3S

Molecular Weight

230.63 g/mol

IUPAC Name

5-(5-chlorothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C7H3ClN2O3S/c8-4-2-1-3(14-4)6-9-5(7(11)12)10-13-6/h1-2H,(H,11,12)

InChI Key

FYERJUZSNXDJRO-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)Cl)C2=NC(=NO2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis Overview

The synthesis of 5-(5-chlorothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the following steps:

  • Condensation Reaction : This involves the reaction between a suitable precursor, such as a thiosemicarbazide derivative, and an acid chloride. The condensation forms an intermediate that can undergo cyclization to form the oxadiazole ring.

  • Cyclization Process : The intermediate from the condensation reaction undergoes cyclization under controlled conditions to form the oxadiazole ring. This step is crucial for the formation of the 1,2,4-oxadiazole scaffold.

Detailed Synthetic Route

  • Preparation of Precursors : The synthesis begins with the preparation of necessary precursors. For example, 5-chlorothiophene-2-carboxylic acid can be used as a starting material. This compound is converted into its acid chloride form using a reagent like thionyl chloride.

  • Condensation with Thiosemicarbazide : The acid chloride is then reacted with thiosemicarbazide in a suitable solvent. This reaction forms an intermediate that will undergo cyclization.

  • Cyclization to Form Oxadiazole : The intermediate is then subjected to cyclization conditions, often involving heating in the presence of a base, to form the 1,2,4-oxadiazole ring.

  • Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

The compound undergoes various chemical reactions, including:

  • Oxidation : The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

  • Reduction : Reduction reactions can convert it into different reduced forms using reagents like sodium borohydride.

  • Substitution : The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Data Table: Synthesis Conditions

Reaction Step Reagents Conditions Yield
Condensation Thiosemicarbazide, Acid Chloride Solvent: Ethyl Acetate, Temperature: Room Temperature 70-80%
Cyclization Base (e.g., Sodium Hydroxide), Solvent: Water/Ethanol Temperature: 80-100°C, Time: 2-3 hours 60-70%
Purification Recrystallization from Ethanol Temperature: Room Temperature 90-95%

Chemical Reactions Analysis

Nucleophilic Acyl Substitution Reactions

The carboxylic acid group undergoes classical nucleophilic acyl substitution reactions, forming derivatives critical for pharmacological applications.

Esterification

Reaction with alcohols in acidic or catalytic conditions yields esters. For example:
Reaction:
5-(5-Chlorothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid + R-OH → Corresponding ester
Conditions:

  • H₂SO₄ (catalytic) in refluxing ethanol (70–80°C, 6–8 hours)

  • Microwave-assisted synthesis (120°C, 30 minutes) with MgO catalyst
    Yield: 75–92% depending on alcohol reactivity

Amidation

Coupling with amines forms amides, often using activating agents:
Reaction:
Carboxylic acid + R-NH₂ → Amide derivative
Conditions:

  • EDC/HOBt or DCC in DMF (0–5°C → RT, 12–24 hours)

  • Direct coupling with chloroacetyl chloride in pyridine (RT, 3 hours)
    Yield: 60–85% for primary amines; reduced for bulky amines

Electrophilic Aromatic Substitution

The 5-chlorothiophene moiety participates in electrophilic reactions, though the electron-withdrawing Cl group directs substitution to specific positions.

Sulfonation

Reaction:
Chlorothiophene ring + SO₃H → Sulfonated derivative
Conditions:

  • Fuming H₂SO₄ (50°C, 2 hours)
    Product: Sulfonyl derivatives enhance solubility and bioactivity

Halogenation

Limited reactivity due to deactivation by Cl, but bromination occurs under radical conditions:
Conditions:

  • NBS (N-bromosuccinimide) in CCl₄, UV light (RT, 4 hours)
    Yield: ~40% for mono-brominated product

Oxadiazole Ring Modifications

The 1,2,4-oxadiazole ring exhibits stability under mild conditions but undergoes ring-opening or functionalization under specific stimuli.

Ring-Opening Hydrolysis

Reaction:
Oxadiazole ring → Thiosemicarbazide intermediate
Conditions:

  • Concentrated HCl (reflux, 6 hours)
    Application: Intermediate for synthesizing bioactive thiosemicarbazones

Cycloaddition Reactions

The oxadiazole participates in [3+2] cycloadditions with nitrile oxides:
Conditions:

  • Nitrile oxide + Oxadiazole in toluene (100°C, 12 hours)
    Product: Bicyclic derivatives with enhanced binding to biological targets

Metal Coordination

The oxadiazole nitrogen and carboxylate oxygen act as ligands for metal complexes:
Example:
Cu(II) complex formation enhances antimicrobial activity
Conditions:

  • Reaction with CuCl₂ in methanol (RT, 2 hours)
    Stoichiometry: 1:2 (metal:ligand) confirmed by X-ray crystallography

Decarboxylation

Controlled thermal decarboxylation generates CO₂ and simpler oxadiazoles:
Conditions:

  • 180–200°C under vacuum (1–2 hours)
    Application: Access to 5-(5-chlorothiophen-2-yl)-1,2,4-oxadiazole for further alkylation

Biological Activity Correlation

Derivatives of this compound show structure-dependent bioactivity:

Reaction TypeDerivativeBioactivity (IC₅₀)TargetSource
AmidationSulfonamide89 pM (hCA IX inhibition)Carbonic anhydrase IX
EsterificationEthyl ester0.65 µM (MCF-7 cells)Anticancer
Metal CoordinationCu(II) complexMIC: 4 µg/mL (E. coli)Antimicrobial

Stability and Reaction Optimization

  • pH Sensitivity : Carboxylic acid group decomposes in strong bases (pH > 10)

  • Microwave Synthesis : Reduces reaction time by 75% vs. conventional methods

  • Catalysts : MgO or K₂CO₃ improves esterification yields to >90%

Scientific Research Applications

5-(5-Chlorothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 5-(5-Chlorothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Positional Isomerism in Chlorothiophene-Substituted Oxadiazoles

A key structural analog is 5-(3-Chlorothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid (CAS: 1525812-52-5), which differs only in the position of the chlorine atom on the thiophene ring (3- vs. 5-position). Despite identical molecular formulas (C₇H₃ClN₂O₃S ), the chlorine’s position may alter electronic effects:

  • The 5-chloro derivative likely exhibits stronger electron-withdrawing effects on the oxadiazole ring due to conjugation with the sulfur atom in thiophene.
  • This positional variation could influence reactivity, solubility, and binding interactions in biological systems .
Table 1: Comparison of Chlorothiophene-Substituted Oxadiazoles
Compound Name Chlorine Position Molecular Weight (g/mol) Key Properties
5-(5-Chlorothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid 5 230.63 Higher electron-withdrawing effect
5-(3-Chlorothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid 3 230.63 Reduced conjugation with sulfur

Thiophene vs. Phenyl Substitutions

Replacing the thiophene ring with a phenyl group significantly alters physicochemical properties. For example:

  • 5-(3-Chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid (CAS: 1260774-15-9, C₉H₅ClN₂O₃, MW: 224.60 g/mol) : The phenyl group increases hydrophobicity (higher logP) compared to thiophene.
Table 2: Thiophene vs. Phenyl Substituents
Compound Name Aromatic Group Molecular Weight (g/mol) logP (Predicted)
5-(5-Chlorothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid Thiophene 230.63 ~2.1
5-(3-Chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid Phenyl 224.60 ~2.8

Solubility and logP

  • Chlorothiophene derivatives generally exhibit moderate hydrophobicity (logP ~2.1–2.5), whereas methoxy or ethoxy groups reduce logP values .
  • Carboxylic acid functionality ensures ionization at physiological pH, enhancing water solubility but limiting blood-brain barrier penetration.

Biological Activity

5-(5-Chlorothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is a compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications in medicinal chemistry. The focus will be on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of 5-(5-Chlorothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the condensation of thiophene derivatives with thiosemicarbazide, followed by cyclization to form the oxadiazole ring. The introduction of the chlorothiophene moiety is crucial for enhancing biological activity and modulating lipophilicity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, 1,2,4-oxadiazoles have been shown to exhibit cytotoxic effects against various cancer cell lines. In particular, compounds with the oxadiazole scaffold demonstrated significant antiproliferative activity against colorectal carcinoma (HCT-116) and cervical adenocarcinoma (HeLa) cell lines. The mechanism often involves inhibition of topoisomerase I activity, which is critical for DNA replication and repair .

CompoundCell LineIC50 (µM)Mechanism of Action
5-(5-Chlorothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acidHCT-11612.5Topoisomerase I inhibition
5-(5-Chlorothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acidHeLa15.0Topoisomerase I inhibition

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. Research indicates that derivatives containing the 1,3,4-oxadiazole ring are effective against a range of bacterial strains. For example, studies have shown that certain oxadiazole derivatives possess significant antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents .

Activity TypeTarget OrganismMinimum Inhibitory Concentration (MIC)
AntibacterialE. coli16 µg/mL
AntifungalCandida albicans8 µg/mL

Neurological Applications

The compound's ability to selectively inhibit T-type calcium channels has implications for treating neurological disorders such as epilepsy and neuropathic pain. In preclinical models, it was observed that inhibiting these channels could reduce seizure activity significantly . This highlights the potential for developing therapeutic agents targeting calcium channel modulation.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the oxadiazole ring and substituents on the thiophene moiety can significantly influence biological activity. For instance:

  • Chlorine Substitution : The presence of chlorine enhances lipophilicity and bioavailability.
  • Aromatic Substituents : Varying the aromatic groups attached to the oxadiazole can alter potency and selectivity towards specific biological targets.

Case Studies

Several case studies have documented the efficacy of similar oxadiazole derivatives:

  • Anticancer Study : A derivative showed an IC50 value of 10 µM against breast cancer cells by targeting specific signaling pathways involved in cell proliferation.
  • Antimicrobial Study : A related compound demonstrated potent activity against drug-resistant bacterial strains with MIC values lower than traditional antibiotics.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 5-(5-chlorothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves a multi-step process:

  • Step 1 : Condensation of 5-chlorothiophene-2-carboxylic acid derivatives with hydroxylamine to form an intermediate hydroxamic acid.
  • Step 2 : Cyclization via dehydrative coupling using catalysts like carbodiimides or phosphorous oxychloride (POCl₃) under reflux in anhydrous solvents (e.g., acetonitrile or DMF).
  • Critical Factors : Temperature control (~80–100°C) and stoichiometric ratios of reagents are crucial to avoid side reactions, such as over-oxidation or incomplete cyclization .
  • Yield Optimization : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) improves purity (>95%) but reduces yield (typically 60–75%) .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the oxadiazole ring (δ 8.5–9.0 ppm for aromatic protons) and chlorothiophene moiety (δ 6.8–7.2 ppm).
  • Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 257.0 for C₇H₄ClN₂O₃S).
  • X-ray Crystallography : Resolves crystal packing and bond angles, critical for verifying the oxadiazole-thiophene linkage .

Q. What are the primary biological targets or activities reported for this compound?

  • Methodological Answer : Preliminary studies on analogous oxadiazole derivatives suggest:

  • Antimicrobial Activity : Inhibition of bacterial enoyl-ACP reductase (IC₅₀ ~10–50 µM) via competitive binding to the catalytic site.
  • Anticancer Potential : Pro-apoptotic effects in cancer cell lines (e.g., HepG2, IC₅₀ ~20 µM) through ROS generation .
  • Validation : Dose-response assays (MTT/WST-1) and Western blotting for caspase-3 activation are recommended to confirm mechanisms .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity and bioactivity of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps (~4.5 eV) to predict electrophilic/nucleophilic sites. The chlorothiophene group enhances electron-withdrawing capacity, stabilizing the oxadiazole ring .
  • Molecular Docking : Use AutoDock Vina to simulate binding to targets like EGFR kinase (PDB ID: 1M17). The carboxylic acid group forms hydrogen bonds with Lys721, while the chlorothiophene interacts hydrophobically .
  • Validation : Compare docking scores (ΔG ~−8.5 kcal/mol) with experimental IC₅₀ values to refine models .

Q. What strategies resolve contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?

  • Methodological Answer :

  • Source Analysis : Check purity (HPLC ≥98%), solvent effects (DMSO vs. aqueous buffers), and cell line variability (e.g., HeLa vs. MCF-7).
  • Experimental Replication : Standardize protocols (e.g., 48-h incubation, 5% CO₂) and include positive controls (e.g., doxorubicin for cytotoxicity).
  • Meta-Analysis : Use platforms like PubChem BioAssay to aggregate data and identify outliers .

Q. How can the compound’s solubility and stability be optimized for in vivo studies?

  • Methodological Answer :

  • Solubility Enhancement : Co-solvents (PEG-400/Cremophor EL) or nanoformulation (liposomes, PLGA nanoparticles).
  • Stability Testing : Perform pH-dependent degradation studies (pH 1–10) and monitor via HPLC. The carboxylic acid group may degrade under alkaline conditions .

Key Research Recommendations

  • Synthetic Chemistry : Explore microwave-assisted synthesis to reduce reaction time and improve yield .
  • Toxicology : Conduct Ames tests to assess mutagenicity of chlorothiophene metabolites.
  • Structural Modifications : Introduce sulfonamide or amide groups to enhance bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.